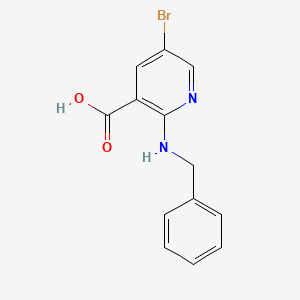

2-(Benzylamino)-5-bromonicotinic acid

Description

Significance of Aminopyridine Carboxylic Acids as Bioactive Precursors and Building Blocks

Aminopyridine carboxylic acids are recognized as crucial precursors and building blocks in the synthesis of biologically active molecules. nbinno.comnbinno.comchemimpex.com The amino group can act as a nucleophile or be modified to form amides, sulfonamides, and other functional groups, while the carboxylic acid provides a site for esterification or amidation. This dual functionality allows for the creation of a diverse library of compounds for biological screening. nih.gov Derivatives of aminopyridine carboxylic acids have been investigated for a range of therapeutic applications, including their potential as anticancer, anti-inflammatory, and antimicrobial agents. rsc.orgmdpi.com

Research Context and Importance of 2-(Benzylamino)-5-bromonicotinic Acid

Within this rich chemical landscape, this compound emerges as a compound of specific interest. It combines the key features of a halogenated nicotinic acid with an amino substituent that is further functionalized with a benzyl (B1604629) group. The benzylamino moiety can influence the compound's solubility, lipophilicity, and potential for intermolecular interactions, such as hydrogen bonding and pi-stacking. This unique combination of structural features makes this compound a valuable intermediate for the synthesis of novel heterocyclic systems and a candidate for the exploration of new biological activities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(benzylamino)-5-bromopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2/c14-10-6-11(13(17)18)12(16-8-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXECDVZOLAAISI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Applications

Reactivity of the Pyridine (B92270) Ring, Carboxylic Acid, and Amino Moieties

The pyridine ring can undergo further electrophilic substitution, although the existing substituents will influence the position of the incoming group. The carboxylic acid moiety can be converted into a variety of derivatives, including esters, amides, and acid chlorides, providing a gateway to a wide range of other compounds. The secondary amine is also reactive and can participate in various chemical transformations.

Role as an Intermediate in the Synthesis of Fused Heterocyclic Systems

One of the primary applications of this compound is as an intermediate in the synthesis of more complex, fused heterocyclic systems. The combination of the amino and carboxylic acid groups in a 1,2-relationship on the pyridine ring is ideal for cyclization reactions to form new rings, leading to the creation of novel scaffolds with potential biological activity.

Potential Applications in Medicinal Chemistry and Materials Science

While specific biological activity data for this compound is not extensively documented, its structural motifs are present in compounds with known pharmacological properties. The aminopyridine scaffold is a well-established pharmacophore, and the introduction of the bromo and benzylamino groups could modulate activity towards various biological targets. In materials science, such pyridine derivatives can be explored as ligands for metal complexes or as building blocks for functional organic materials.

Conclusion

Biological Activities and Pharmacological Relevance of 2 Benzylamino 5 Bromonicotinic Acid Derivatives

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. By systematically altering the chemical structure of derivatives, researchers can identify the key molecular features, or pharmacophores, responsible for their pharmacological effects.

The biological potency of derivatives based on the 2-aminonicotinic acid scaffold is highly dependent on the nature and position of various substituents. For instance, in a series of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives, which are structurally related to the core compound, the substitution pattern on the benzylidene ring plays a crucial role in their tyrosinase inhibitory activity. semanticscholar.org

Studies have shown that the presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the benzylidene ring significantly influences potency. Specifically, derivatives featuring a 3-hydroxy-4-methoxy substitution or a 2,4-dihydroxy substitution on the benzylidene ring exhibit exceptionally potent inhibition of mushroom tyrosinase, surpassing the activity of the well-known inhibitor, kojic acid. nih.gov This suggests that these groups are key pharmacophoric features that likely participate in crucial binding interactions with the active site of the enzyme. The catechol-like moiety (3,4-dihydroxy) in particular is a well-known structural alert for tyrosinase inhibition, as it can mimic the natural substrate, L-DOPA. mdpi.com

Rational drug design is a strategy that utilizes the understanding of SAR and the target's structure to create more potent and selective bioactive compounds. mdpi.com This approach was employed in the development of the aforementioned (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives. These compounds were designed as tyrosinase inhibitors by simplifying the structure of a previously identified potent inhibitor, MHY2081, a (Z)-2-(benzo[d]thiazol-2-ylamino)-5-(substituted benzylidene)thiazol-4(5H)-one derivative. semanticscholar.orgresearchgate.net

The synthesis of these analogs involves a multi-step process. A key intermediate, 2-(benzylamino)thiazol-4(5H)-one, is first prepared from N-benzyl-2-chloroacetamide. This intermediate is then reacted with various substituted benzaldehydes in the presence of a catalyst to yield the final (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives. semanticscholar.org This synthetic strategy allows for the systematic introduction of different substituents on the benzylidene ring, facilitating the exploration of the SAR and the optimization of biological activity. semanticscholar.org

Mechanistic Studies of Biological Activity

Understanding the mechanism by which a compound exerts its biological effect is crucial for its development as a therapeutic agent. For derivatives of 2-(benzylamino)-5-bromonicotinic acid, mechanistic studies have often focused on their ability to inhibit specific enzymes involved in disease pathology.

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its overactivity can lead to hyperpigmentation disorders. mdpi.com Several (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives have been identified as potent inhibitors of this enzyme. semanticscholar.org

Kinetic studies using Lineweaver-Burk plots have revealed that these compounds act as competitive inhibitors of tyrosinase. semanticscholar.orgnih.gov This mode of action indicates that the inhibitors bind to the active site of the enzyme, competing with the natural substrate (like L-tyrosine or L-DOPA). nih.gov The competitive nature of the inhibition is further supported by in silico molecular docking simulations, which show the inhibitors occupying the catalytic site of tyrosinase. semanticscholar.orgresearchgate.net

Two particularly potent derivatives, (Z)-2-(benzylamino)-5-(3-hydroxy-4-methoxybenzylidene)thiazol-4(5H)-one and (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one, demonstrated significantly lower IC50 values against mushroom tyrosinase compared to the standard inhibitor, kojic acid. nih.gov The latter was found to be approximately 106 times more potent than kojic acid when L-tyrosine was used as the substrate. nih.gov These findings highlight the potential of these derivatives as effective agents for treating conditions related to hyperpigmentation. nih.gov

Table 1: Mushroom Tyrosinase Inhibitory Activity of Selected (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives

| Compound | Substitution on Benzylidene Ring | IC50 (μM) vs. Mushroom Tyrosinase (L-Tyrosine substrate) |

|---|---|---|

| Derivative 7 | 3-hydroxy-4-methoxy | 0.22 ± 0.01 |

| Derivative 8 | 2,4-dihydroxy | 0.15 ± 0.01 |

| Kojic Acid | (Reference) | 15.96 ± 1.27 |

Data sourced from Molecules, 2023. nih.gov

TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) are non-canonical IκB kinases that play a crucial role in the innate immune response, particularly in the production of type I interferons. figshare.comnih.gov However, sustained activation of these kinases can contribute to damaging hyper-inflammation, making them attractive targets for anti-inflammatory therapies. figshare.com

While direct studies on this compound are limited in this context, small molecules with related structural motifs have been identified as inhibitors of TBK1/IKKε. The development of dual inhibitors for these kinases is an active area of research for treating various diseases, including cancer and inflammatory conditions. researchgate.net For example, a cinnamic acid derivative, (E)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylic acid (PIAA), was identified as an enhancer of β-cell regeneration through the inhibition of TBK1 and IKKε. nih.gov This demonstrates that scaffolds capable of inhibiting these kinases can have significant therapeutic effects. The inhibition of TBK1/IKKε signaling has been shown to attenuate lung inflammation in preclinical models of viral infection. figshare.com These findings suggest that developing derivatives of the 2-aminonicotinic acid scaffold as TBK1/IKKε inhibitors could be a promising strategy for creating novel anti-inflammatory agents.

Enzyme Inhibition Studies: Specific Examples and Mechanistic Insights

Bacterial Enoyl-ACP Reductase (FabI) Inhibition as a Target for Pyridine (B92270) Derivatives

The bacterial fatty acid synthesis (FAS-II) pathway is a crucial process for bacterial survival, making its component enzymes attractive targets for the development of novel antibacterial agents. One of the key enzymes in this pathway is the enoyl-acyl carrier protein (ACP) reductase (FabI), which catalyzes the final step in the fatty acid elongation cycle. nih.govnih.gov The inhibition of FabI disrupts the synthesis of essential fatty acids, ultimately leading to bacterial cell death.

The pyridine ring, a core component of the this compound scaffold, is a recognized pharmacophore in the design of FabI inhibitors. researchgate.net While direct studies on this compound derivatives as FabI inhibitors are not extensively documented, the broader class of pyridine derivatives has shown promise in this area. For instance, various synthetic antibacterial agents incorporating a pyridine nucleus have been investigated for their ability to inhibit FabI. nih.gov The development of potent and selective FabI inhibitors is a key strategy in combating antibiotic resistance, and the exploration of novel chemical scaffolds like substituted nicotinic acids is an active area of research. nih.gov

Cellular Assays for Biological Response Evaluation (e.g., melanin production, protein phosphorylation)

Cellular assays are fundamental in determining the biological effects of novel compounds. For derivatives related to the this compound scaffold, these assays have provided insights into their potential to modulate cellular processes such as melanin production.

In a study focusing on (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives, which share a similar benzylamino structural motif, researchers investigated their effects on melanin synthesis. Melanin is produced by the enzyme tyrosinase, and its overproduction can lead to hyperpigmentation. The study found that certain derivatives were potent inhibitors of mushroom tyrosinase. google.com In cellular assays using B16F10 melanoma cells, these compounds were shown to reduce intracellular melanin levels in a dose-dependent manner. google.com This anti-melanogenic effect was attributed to the direct inhibition of cellular tyrosinase activity. google.com

Identification of Potential Biological Targets and Pathways Modulated by Derivatives

The biological activity of a compound is intrinsically linked to its interaction with specific molecular targets and its influence on cellular pathways. For derivatives of this compound, research has begun to identify potential targets.

As mentioned previously, a significant target identified for structurally related benzylamino-thiazol derivatives is the enzyme tyrosinase . google.com By inhibiting tyrosinase, these compounds can effectively reduce melanin production. The study on (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives also revealed that they inhibit the expression of microphthalmia-associated transcription factor (MITF) , a key regulator of melanogenesis-associated proteins. google.com

Furthermore, the broader class of nicotinic acid derivatives has been investigated for a range of biological activities, suggesting multiple potential targets. These include anti-inflammatory, antioxidant, and antimicrobial effects. ontosight.ainih.gov Some nicotinic acid derivatives have been shown to exhibit cytotoxic activity against cancer cell lines by inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2), a key protein in angiogenesis. nih.gov Additionally, nicotinic acid itself is known to interact with nicotinic receptors, which could be a potential area of investigation for its derivatives. ontosight.ai The diverse biological activities reported for related structures suggest that this compound derivatives may modulate multiple biological targets and pathways.

Role of this compound as a Scaffold in Medicinal Chemistry Discovery

In medicinal chemistry, a "scaffold" refers to the core chemical structure of a compound that can be systematically modified to create a library of related molecules with diverse biological activities. The this compound structure possesses several features that make it an attractive scaffold for drug discovery.

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. mdpi.comekb.eg Its ability to form hydrogen bonds and participate in various chemical interactions makes it a versatile component in drug design. The 2-aminopyridine (B139424) moiety, in particular, is a simple, low molecular weight, and well-functionalized structure that serves as a foundation for the synthesis of diverse biological molecules. ekb.eg

The this compound scaffold offers multiple points for chemical modification. The benzylamino group, the carboxylic acid function, and the bromine atom on the pyridine ring can all be altered to explore the structure-activity relationships (SAR) and optimize the pharmacological properties of the resulting derivatives. For example, substitutions on the benzyl (B1604629) ring can influence the compound's interaction with its biological target. The carboxylic acid can be converted to esters or amides to modify properties like solubility and cell permeability. The bromine atom can be replaced with other functional groups to fine-tune the electronic and steric properties of the molecule. The nicotinonitrile scaffold, a related structure, has also been highlighted as an essential scaffold in medicinal chemistry with a wide range of biological activities. ekb.eg The systematic modification of the this compound scaffold can, therefore, lead to the discovery of novel compounds with improved potency, selectivity, and pharmacokinetic profiles for various therapeutic targets.

Future Research Directions and Potential Applications

Exploration of Undiscovered Chemical Transformations and Reactivity

The reactivity of 2-(benzylamino)-5-bromonicotinic acid is ripe for exploration, with its functional groups serving as handles for a multitude of chemical transformations. Future research could focus on leveraging the bromine atom, the carboxylic acid, the pyridine (B92270) nitrogen, and the secondary amine to build molecular complexity and synthesize novel derivatives.

Key areas for investigation include:

Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent is an ideal handle for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. mdpi.com These reactions would allow for the introduction of a wide array of substituents at the 5-position, creating large libraries of analogues for biological screening.

Advanced Amide and Ester Synthesis: While standard amide coupling is a known reaction for carboxylic acids, future work could explore novel coupling reagents or green chemistry approaches to form amides and esters with diverse functional groups. mdpi.commdpi.com This could lead to compounds with altered pharmacokinetic properties.

Heterocycle Synthesis: The existing scaffold could be used as a building block for more complex, fused heterocyclic systems. Intramolecular cyclization strategies could be devised to forge new rings, potentially leading to the discovery of entirely new classes of biologically active molecules.

Modification of the Benzyl (B1604629) Moiety: The benzyl group can be readily modified. Substitution on the phenyl ring or replacement of the phenyl group altogether could systematically probe structure-activity relationships.

Table 1: Potential Chemical Transformations for this compound

| Reaction Type | Functional Group Target | Potential Reagents/Conditions | Expected Outcome/Product Class |

|---|---|---|---|

| Suzuki Coupling | 5-bromo | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base | 5-Aryl/heteroaryl substituted nicotinic acid derivatives |

| Sonogashira Coupling | 5-bromo | Terminal alkynes, Pd/Cu catalyst | 5-Alkynyl substituted nicotinic acid derivatives |

| Buchwald-Hartwig Amination | 5-bromo | Amines, Pd catalyst, phosphine (B1218219) ligand | 5-Amino substituted nicotinic acid derivatives |

| Amide Coupling | Carboxylic acid | Various amines, coupling reagents (e.g., HATU, TBTU) | Nicotinamide (B372718) derivatives mdpi.commdpi.com |

| Intramolecular Cyclization | Multiple (e.g., bromo and amino groups) | Heat or catalyst-induced | Fused heterocyclic systems (e.g., pyridothiazines) |

Application of Advanced Machine Learning and AI in Structure-Activity Prediction

Future research in this area would involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a dataset of synthesized derivatives and their measured biological activities, ML algorithms can build QSAR models. nih.govnih.gov These models identify key structural features that correlate with activity, allowing for the design of more potent compounds.

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be trained on existing libraries of active molecules to design entirely new chemical structures based on the this compound scaffold with predicted high activity and desirable drug-like properties. mdpi.com

Predictive ADMET Modeling: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives. This allows researchers to deprioritize compounds likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity, saving significant time and resources. mdpi.com

Table 2: AI/ML Workflow for Derivative Design

| Step | Description | AI/ML Tools | Objective |

|---|---|---|---|

| 1. Library Generation | Create a large virtual library of derivatives based on the core scaffold using known chemical reactions. | Combinatorial chemistry software | Explore a vast chemical space computationally. |

| 2. Feature Extraction | Calculate molecular descriptors (e.g., fingerprints, 3D conformations) for each virtual compound. | Cheminformatics toolkits (e.g., RDKit) | Convert chemical structures into a machine-readable format. mdpi.com |

| 3. Model Training | Train ML models (e.g., Random Forest, CNN, SVM) on a smaller, known dataset of synthesized compounds and their biological data. nih.govmdpi.com | Scikit-learn, TensorFlow, PyTorch | Develop a predictive model for biological activity. |

| 4. Virtual Screening | Use the trained model to predict the activity of the large virtual library. | Trained QSAR/ML model | Identify a smaller subset of high-priority candidates for synthesis. |

| 5. ADMET Prediction | Predict drug-like properties for the top-scoring candidates. | Pre-trained ADMET models | Filter candidates for favorable pharmacokinetic profiles. |

Investigation of Novel Biological Pathways and Therapeutic Applications for Derivatives

While the specific biological targets of this compound are not yet fully elucidated, related heterocyclic compounds have shown a wide range of pharmacological activities. This suggests that derivatives of this scaffold could modulate various biological pathways and have therapeutic potential in multiple disease areas. google.comnih.gov

Future research should focus on screening a library of its derivatives against diverse biological targets, including:

Kinases: Many kinase inhibitors feature a substituted heterocyclic core. Derivatives could be tested against panels of kinases involved in cancer and inflammatory diseases, such as CSNK2A. mdpi.com

Enzymes: The scaffold could be adapted to inhibit other enzyme classes. For instance, derivatives of similar structures have been investigated as tyrosinase inhibitors for hyperpigmentation disorders. nih.gov

Antimicrobial Targets: The threat of antimicrobial resistance necessitates the discovery of new antibiotics. google.com Derivatives could be screened for activity against resistant bacterial and fungal strains. nih.gov

Central Nervous System (CNS) Receptors: Nicotinic acid derivatives can interact with receptors in the brain, suggesting potential applications in neurodegenerative diseases or psychiatric disorders.

Development of this compound as a Chemical Probe for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. mskcc.org The this compound scaffold is an excellent starting point for the development of such tools. Research has shown that nicotinamide derivatives can be successfully converted into diagnostic probes, for example, for detecting melanoma. nih.govmdpi.comresearchgate.net

Future directions for developing chemical probes include:

Fluorescent Probes: Attaching a fluorescent dye to the molecule would allow for visualization of its distribution in cells and tissues using microscopy, helping to identify its subcellular localization and potential binding partners.

Affinity-Based Probes: Incorporating a biotin (B1667282) tag or a photoreactive group would enable affinity purification or photo-affinity labeling experiments to definitively identify the protein targets of the compound.

Radiolabeled Tracers for PET Imaging: The structure could be modified to incorporate a positron-emitting isotope, such as Fluorine-18. This would create a tracer for Positron Emission Tomography (PET) imaging, allowing for non-invasive visualization and quantification of its target in living subjects, which has been successfully demonstrated for related nicotinamide-benzamide conjugates in melanoma imaging. nih.govmdpi.comresearchgate.net

Sustainable and Green Chemistry Approaches in its Synthesis and Derivatization

Modern chemical synthesis places a strong emphasis on sustainability. Future research should aim to develop environmentally friendly methods for the synthesis and derivatization of this compound. eurekaselect.com

Key green chemistry principles to be applied include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with safer alternatives like water, ethanol, or ionic liquids.

Energy-Efficient Synthesis: Employing methods like microwave-assisted or ultrasound-promoted synthesis to reduce reaction times and energy consumption. eurekaselect.com

Catalysis: Using catalytic amounts of reagents in place of stoichiometric ones to minimize waste. This is particularly relevant for the cross-coupling reactions proposed in section 6.1.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Patents for the synthesis of the precursor 5-bromonicotinic acid often involve multi-step processes with harsh reagents like thionyl chloride and bromine, presenting an opportunity for significant improvement. google.comgoogle.com

Table 3: Comparison of Synthetic Approaches

| Synthetic Step | Conventional Method | Potential Green Alternative | Benefit |

|---|---|---|---|

| Bromination of Nicotinic Acid | Use of excess Br₂ and thionyl chloride at high temperatures. google.comgoogle.com | Catalytic bromination using a solid acid catalyst; solvent-free reaction. | Reduced use of hazardous reagents and waste. |

| Amine Coupling | Reaction in organic solvents like DCM or NMP at elevated temperatures. mdpi.com | Ultrasound-assisted synthesis in a green solvent (e.g., ethanol). | Reduced energy consumption and reaction time. eurekaselect.com |

| Purification | Silica (B1680970) gel column chromatography with large volumes of organic solvents. | Supercritical fluid chromatography (SFC) or crystallization. | Drastic reduction in solvent waste. |

Q & A

Q. What are the recommended synthetic routes for 2-(Benzylamino)-5-bromonicotinic acid, and how do reaction conditions influence yield?

The synthesis of pyridine derivatives like this compound typically involves bromination, amination, and coupling reactions. For example:

- Bromination : Start with nicotinic acid derivatives (e.g., 5-bromonicotinic acid) as precursors .

- Amination : Introduce the benzylamino group via nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .

- Optimization : Yield depends on solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst loading (e.g., Pd(OAc)₂ at 5–10 mol%) . Note: Impurities like dehalogenated byproducts may form if reducing agents are improperly quenched .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of analytical techniques:

- NMR : Compare H and C spectra with computational predictions (e.g., DFT calculations) to verify substituent positions .

- HPLC-MS : Detect trace impurities (e.g., unreacted starting materials) using reverse-phase C18 columns and ESI ionization .

- Elemental Analysis : Validate C, H, N, and Br percentages against theoretical values (deviation <0.3% acceptable) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

Initial screens should focus on:

- Enzyme Inhibition : Test against kinases or carboxylases (IC₅₀ assays) due to structural similarity to nicotinic acid derivatives .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., rat liver S9 fractions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for brominated nicotinic acid derivatives?

Discrepancies often arise from:

- Solubility Issues : Use DMSO stocks ≤0.1% to avoid solvent interference .

- Metabolite Variability : Conduct LC-MS/MS to identify active metabolites (e.g., hydroxylated or debrominated forms) .

- Species-Specific Effects : Compare rodent vs. human cell models for target conservation .

Q. What strategies optimize regioselectivity in functionalizing the pyridine ring of this compound?

Key approaches include:

- Directed Ortho-Metalation : Use directing groups (e.g., amides) to install substituents at specific positions .

- Protection/Deprotection : Temporarily block reactive sites (e.g., carboxylic acid as ethyl esters) during synthesis .

- Computational Modeling : Predict electron density maps (via DFT) to identify reactive sites for electrophilic substitution .

Q. How do substituents on the benzyl group affect the compound’s pharmacokinetic properties?

Structure-activity relationship (SAR) studies suggest:

- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Enhance metabolic stability but reduce solubility .

- Hydrophobic Groups (e.g., -CH₃, -Ph): Increase membrane permeability but may elevate hepatotoxicity .

- Data-Driven Design : Use QSAR models to balance logP (<3.5), polar surface area (>80 Ų), and hydrogen-bond donors (<3) .

Methodological Considerations

Q. What chromatographic techniques are optimal for purifying this compound?

- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (10–50%) for intermediate purification .

- Prep-HPLC : Employ C18 columns with 0.1% TFA in water/acetonitrile for final polishing (≥95% purity) .

Q. How should researchers handle discrepancies in spectroscopic data between batches?

- Batch Comparison : Run H NMR in deuterated DMSO to detect solvent residues or polymorphic variations .

- Crystallography : Grow single crystals (e.g., via slow evaporation in ethanol/water) for X-ray diffraction studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.